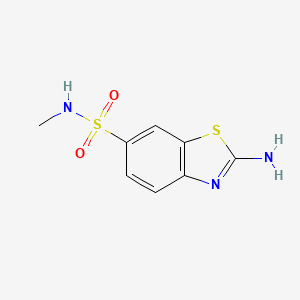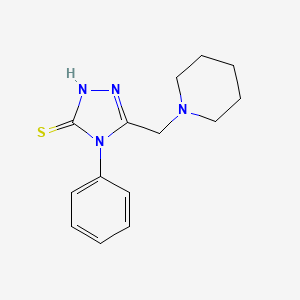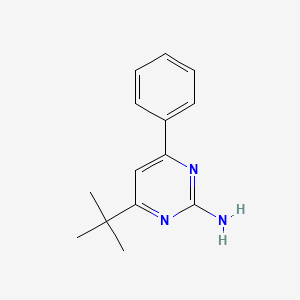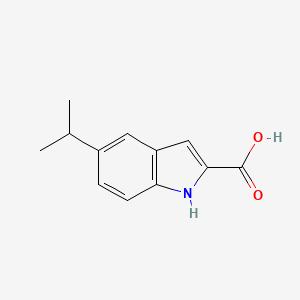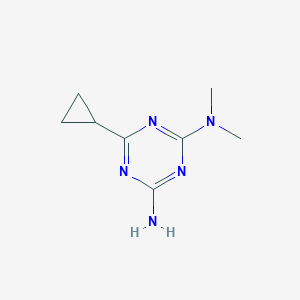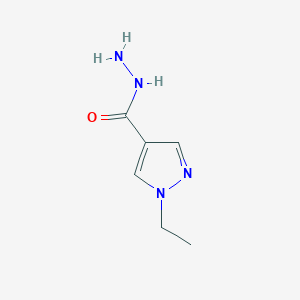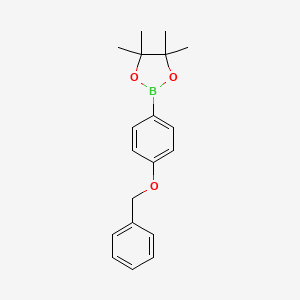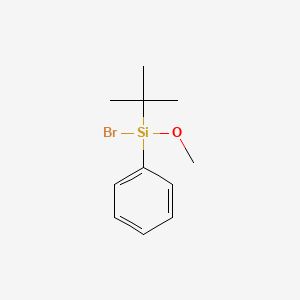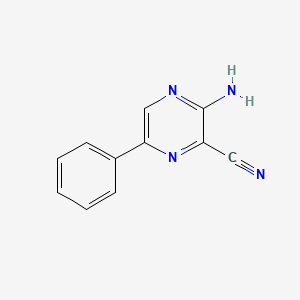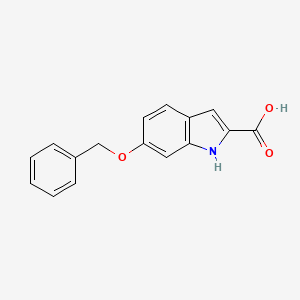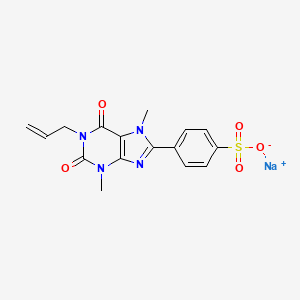![molecular formula C11H15F3N2 B1275366 {2-氨基-1-[4-(三氟甲基)苯基]乙基}二甲胺 CAS No. 884504-58-9](/img/structure/B1275366.png)
{2-氨基-1-[4-(三氟甲基)苯基]乙基}二甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a useful research compound. Its molecular formula is C11H15F3N2 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电荷转移和电离研究
- 局部电离和电荷转移动力学:该分子已经使用里德伯格指纹光谱对其局部光电离途径和电荷转移动力学进行了研究。这项研究揭示了激光波长如何控制分子内单个电离中心的活化,从而深入了解超快电荷转移过程 (Cheng 等人,2005)。
在手性化合物中的应用
- 手性化合物中的旋光分离:该化合物在旋光分离中具有应用,特别是在通过优先结晶分离对映异构体。这一过程对于生产用于各种化学和制药应用的手性化合物至关重要 (Saigo,1985)。
成环转化和合成研究
杂环化合物中的成环转化:已经对杂环卤代化合物与亲核试剂反应中的成环转化进行了研究,展示了该分子在合成复杂杂环结构方面的多功能性 (Plas 等人,2010)。
三嗪衍生物的合成:该化合物在 1,3,5-三嗪衍生物的合成中发挥作用,这是一类具有多种工业和研究应用的化合物 (Zhang Li-hu,2014)。
药物研究
神经营肽-1 受体拮抗剂的开发:它已用于开发神经营肽-1 受体拮抗剂,展示了其在治疗应用中的潜力,特别是在神经病学和精神病学领域 (Harrison 等人,2001)。
抗炎和抗菌剂的合成:有研究探索将其用于合成嘧啶-5-羧酸酯衍生物,该衍生物已显示出有希望的抗炎和抗菌特性 (A.S. Dongarwar 等人,2011)。
光学和荧光
金属酞菁中的光限制性质:该化合物的衍生物已被研究其非线性光学性质和在光限制应用中的潜力,这在材料科学领域具有重要意义 (Bıyıklıoğlu 等人,2019)。
用于监测二氧化碳的荧光探针:基于该化合物的荧光探针已被开发用于实时监测低二氧化碳水平,表明其在环境监测和潜在医疗诊断中的应用 (Wang 等人,2015)。
安全和危害
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight is305.17 , which may influence its bioavailability.
Result of Action
The compound’s interaction with its targets can lead to various cellular responses .
生化分析
Biochemical Properties
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.
Cellular Effects
The effects of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . This binding interaction can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine vary with different dosages. At lower doses, it can have beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating a fine balance between therapeutic and toxic doses.
Metabolic Pathways
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is crucial for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its site of action . This precise localization is necessary for its biochemical and cellular functions.
属性
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLFIBVORKOVPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
